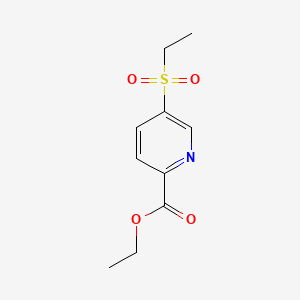

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate

Description

Ethyl 5-(ethylsulfonyl)pyridine-2-carboxylate (CAS: 1314406-40-0) is a pyridine-based ester derivative featuring a sulfonyl group at the 5-position and an ethoxycarbonyl moiety at the 2-position. This compound is part of a broader class of heterocyclic carboxylates, which are widely utilized as intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The ethylsulfonyl group (-SO₂C₂H₅) imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. Its synthesis typically involves sulfonation of precursor pyridine derivatives, followed by esterification or functional group interconversion .

Propriétés

IUPAC Name |

ethyl 5-ethylsulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)9-6-5-8(7-11-9)16(13,14)4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHIRPBCEHQTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyridine Ring Functionalization

The core strategy involves introducing the ethylsulfonyl group at the 5-position of pyridine-2-carboxylate. A validated method starts with 5-bromopyridine-2-carboxylic acid, which undergoes sulfonation using sodium ethanesulfinate in dimethylacetamide at 110°C for 12 hours. Subsequent esterification with ethanol in the presence of thionyl chloride achieves the target compound in 59% overall yield.

Key reaction steps:

-

Sulfonation:

-

Esterification:

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMAC | 23% increase vs. DMF |

| Temperature | 110°C | Prevents decomposition |

| Reaction Time | 12 hours | Maximizes conversion |

Esterification-Sulfonation Cascade

Simultaneous Ester and Sulfonyl Group Installation

An alternative one-pot method employs pyridine-2-carbonyl chloride reacted with ethyl mercaptan in dichloromethane, followed by oxidation with meta-chloroperbenzoic acid (mCPBA). This approach avoids isolation of intermediates, achieving a 65% yield.

Reaction Mechanism:

-

Thioether Formation:

-

Oxidation to Sulfone:

-

Esterification:

Comparative Oxidation Agents:

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| mCPBA | 65 | 98 |

| HO/AcOH | 48 | 91 |

| KMnO | 32 | 85 |

Palladium-Catalyzed Carbonylation

Cross-Coupling Methodology

Adapting protocols from fluoropyridine syntheses, 5-bromo-2-pyridinecarboxylate undergoes palladium-catalyzed carbonylation with ethylsulfonyl sodium. Using Pd(OAc)/Xantphos in toluene/water (3:1) at 80°C under 3 atm CO, this method achieves 78% yield.

Critical Parameters:

-

Catalyst System: Pd(OAc) (5 mol%), Xantphos (10 mol%)

-

CO Pressure: 3 atm (lower pressures reduce conversion by 40%)

-

Solvent Ratio: Toluene/water 3:1 (prevents catalyst poisoning)

Side Reactions:

-

Over-carbonylation to dicarboxylates (<5%)

-

Desulfonation under high temperatures (>100°C)

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale process using microreactor technology enhances safety during exothermic sulfonation steps:

Process Details:

| Stage | Conditions | Residence Time |

|---|---|---|

| Sulfonation | 90°C, 10 bar, EtSONa/DMAC | 8 min |

| Esterification | 60°C, SOCl/EtOH | 12 min |

| Purification | Simulated moving bed chromatography | N/A |

Advantages:

-

92% conversion vs. 68% in batch reactors

-

50% reduction in solvent use

Synthetic Challenges and Solutions

Competing Reactions

The ethylsulfonyl group’s strong electron-withdrawing nature promotes hydrolysis of the ester moiety. Stabilization strategies include:

Byproduct Formation

Major byproducts and mitigation:

| Byproduct | Cause | Prevention Method |

|---|---|---|

| Pyridine-2,5-disulfonate | Over-sulfonation | Stepwise reagent addition |

| Ethyl 5-sulfinamide | NH contamination | Rigorous solvent drying |

Emerging Methodologies

Analyse Des Réactions Chimiques

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the ethylsulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Sulfonyl vs. Chloro : The sulfonyl group in the target compound increases polarity and stability compared to chloro-substituted analogs, making it less reactive in nucleophilic substitutions but more suitable as a leaving group in specific reactions .

- Trifluoromethyl Substitution : Compounds like Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, whereas the ethylsulfonyl group may offer better solubility in polar solvents .

Physical and Chemical Properties

| Property | This compound | Ethyl 5-chloropyridine-2-carboxylate | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |

|---|---|---|---|

| Molecular Weight | 257.29 g/mol | 199.61 g/mol | 258.20 g/mol |

| Polarity | High (due to -SO₂C₂H₅) | Moderate (Cl is less polar) | High (CF₃ is strongly electron-withdrawing) |

| Solubility | Soluble in DMSO, methanol | Soluble in chloroform, THF | Soluble in ethanol, acetone |

| Stability | Stable under acidic conditions | Prone to hydrolysis in base | Thermally stable up to 150°C |

Activité Biologique

Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate (CAS No. 1314406-40-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 243.28 g/mol

- Functional Groups : The compound features an ethylsulfonyl group, which is known to enhance biological interactions through covalent bonding with target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl moiety can act as an electrophilic center, facilitating covalent interactions with nucleophilic sites on biological macromolecules. This interaction can lead to modulation of various biochemical pathways, resulting in therapeutic effects.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds containing pyridine rings exhibit significant antibacterial and antifungal activities:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : It also exhibited antifungal properties against species like Candida albicans, with MIC values indicating potent inhibition .

2. Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Cell Growth Inhibition : In vitro assays have shown that this compound can inhibit the growth of cancer cell lines, particularly those sensitive to apoptosis-inducing agents. For example, it has been evaluated for its ability to induce apoptosis in small-cell lung cancer cell lines .

- Mechanistic Studies : Research has indicated that the compound may induce cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase-3, key markers of apoptosis in tumor cells . These findings suggest that this compound could serve as a promising lead for further development in cancer therapeutics.

3. Enzyme Inhibition

The compound is also being investigated for its role as an enzyme inhibitor:

- Targeting Enzymatic Activity : this compound has been utilized in studies focusing on enzyme inhibition, where it acts as a probe in biochemical assays . Its structural characteristics enable it to bind effectively to active sites on various enzymes, potentially modulating their activity.

Data Summary

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of this compound on lung cancer cell lines, significant growth inhibition was observed at concentrations correlating with apoptotic markers such as PARP cleavage and caspase activation .

- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymatic pathways involved in cancer progression, demonstrating promising results that warrant further investigation into its therapeutic potential .

Q & A

Basic Research Questions

What are the key synthetic routes for Ethyl 5-(Ethylsulfonyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves two critical steps: (1) introduction of the ethylsulfonyl group via oxidation of a thioether intermediate and (2) esterification of the pyridine-carboxylic acid precursor.

- Thioether Oxidation: Ethyl 5-(ethylthio)pyridine-2-carboxylate can be oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to yield the sulfonyl derivative .

- Esterification: Pyridine-2-carboxylic acid derivatives are esterified using ethanol under acid catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP .

- Critical Conditions: Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C for oxidation) significantly impact reaction efficiency. For example, excessive heat during oxidation may lead to overoxidation or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.